1-[(Methylamino)methyl]cyclohexanol
Description
IUPAC Nomenclature and Structural Representation
The systematic name 1-(methylaminomethyl)cyclohexan-1-ol follows IUPAC rules, where the parent structure is cyclohexanol (a six-membered carbocyclic alcohol). The substituents are identified as a methylamino group (-NHCH₃) attached to the methylene bridge (-CH₂-) at the first carbon of the cyclohexanol backbone. This nomenclature prioritizes the hydroxyl group’s position (C1) and specifies the methylaminomethyl substituent’s location on the same carbon.
The structural formula is represented as:
$$ \text{C}6\text{H}{11}\text{OH}-\text{CH}2-\text{NHCH}3 $$
Key structural features include:
- A cyclohexane ring with a hydroxyl group at position 1.
- A methylamino group (-NHCH₃) connected via a methylene bridge (-CH₂-) to the hydroxyl-bearing carbon.
The compound’s SMILES notation is CNCC1(CCCCC1)O, which encodes the cyclohexanol ring, methylene bridge, and methylamino group. The InChIKey YNLBXMDERUNHSD-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for 1-[(methylamino)methyl]cyclohexanol is 75541-95-6 , a unique identifier for chemical databases and regulatory documentation. Alternative identifiers include:
| Identifier Type | Value |
|---|---|
| PubChem CID | 12628013 |
| ChemSpider ID | 11063 |
| European Community (EC) Number | 844-907-7 |
Synonyms for this compound include:
- This compound
- 1-(Methylaminomethyl)cyclohexan-1-ol
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(methylaminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9-7-8(10)5-3-2-4-6-8/h9-10H,2-7H2,1H3 |
InChI Key |
YNLBXMDERUNHSD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 1-[(Methylamino)methyl]cyclohexanol include:
Physicochemical Properties
- Solubility: this compound’s hydrochloride salt (CAS 93413-90-2) is sparingly soluble in chloroform and methanol, unlike cyclohexanemethanol, which is more hydrophobic .
- Melting Point: The hydrochloride derivative melts at 165–167°C, higher than unsubstituted cyclohexanol derivatives due to ionic interactions .
Key Research Findings
- Conformational Studies: Cyclohexanol derivatives exhibit chair conformations, with substituents influencing axial/equatorial preferences. For example, 1-methylcyclohexanol favors equatorial methyl placement (ΔG = 1.7 kcal/mol) .
- Stereochemical Impact: The (1R,2R)-stereoisomer of 1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol shows enhanced receptor binding compared to racemic mixtures .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-[(Methylamino)methyl]cyclohexanol in laboratory settings?
Methodological Answer:
- Mannich Reaction : A plausible route involves reacting cyclohexanol with formaldehyde and methylamine under controlled pH and temperature to form the methylaminomethyl adduct. This method is analogous to other cyclohexanol derivatives synthesized via amine-aldehyde condensations .
- Intermediate Isolation : Purify intermediates (e.g., Schiff base precursors) via column chromatography (silica gel, eluent: ethyl acetate/hexane) to minimize side products.
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2:1 for cyclohexanol:formaldehyde:methylamine) and reflux in ethanol at 60–70°C for 6–8 hours .
How can researchers characterize the purity and structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Identify the cyclohexanol hydroxyl proton (δ 1.2–1.8 ppm, broad singlet) and methylamino protons (δ 2.3–2.7 ppm, multiplet). Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial substituents) .
- ¹³C NMR : Detect the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm) and methylamino carbon (δ 40–45 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected [M+H]⁺: m/z 172.17) and fragmentation patterns .
- Chromatography : Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water, 70:30) with UV detection at 210 nm .
What are the key safety considerations when handling this compound in experimental workflows?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks, as cyclohexanol derivatives can irritate mucous membranes .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Advanced Research Questions
What strategies can be employed to optimize the yield of this compound in multi-step synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Mannich reaction efficiency. Monitor conversion rates via TLC .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., ethanol) to stabilize transition states. Ethanol may improve proton transfer in the amine-formaldehyde adduct .
- Statistical Design : Apply response surface methodology (RSM) to evaluate interactions between temperature, pH, and reaction time. For example, a central composite design (CCD) can identify optimal conditions .
How does the stereochemistry of this compound influence its biological activity, and what experimental approaches are used to study this?
Methodological Answer:
- Stereoisomer Separation : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers .
- Biological Assays : Test isomers against receptor targets (e.g., GPCRs) via radioligand binding assays. For example, axial vs. equatorial methylamino groups may alter binding affinity to neurotransmitter receptors .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to model interactions between stereoisomers and protein active sites. Analyze hydrogen-bonding networks and hydrophobic contacts .
What computational methods are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (FMOs) and Fukui indices, identifying nucleophilic/electrophilic sites for covalent interactions .
- Docking Studies : Employ AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (e.g., <i>ΔG</i> < −8 kcal/mol) .
- ADMET Prediction : Utilize SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability). Compare results with experimental data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
